molecular formula C14H7F5O2 B6410076 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261966-62-4

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6410076
CAS RN: 1261966-62-4
M. Wt: 302.20 g/mol
InChI Key: SNWVBOXKFYVBSE-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (4-F-2-FFTPA) is a synthetic compound used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as a reagent in chemical reactions, and as a biochemical and physiological effector.

Scientific Research Applications

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of various compounds, as a reagent in chemical reactions, and as a biochemical and physiological effector. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in a variety of chemical reactions, including Grignard reactions, Wittig reactions, and Friedel-Crafts reactions. Additionally, it has been used as a biochemical and physiological effector to study the effects of various compounds on cells and organisms.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition is thought to result in the inhibition of inflammatory mediators and the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has anti-inflammatory and anti-oxidant effects. It has also been shown to possess anti-tumor activity, as well as to inhibit the growth of certain bacteria and fungi. Additionally, 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily synthesized compound, and it is stable and non-toxic. Additionally, it has a wide range of applications, including as a reagent in chemical reactions and as a biochemical and physiological effector. However, it is important to note that 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has some limitations. It is not soluble in water, and it is not suitable for use in in vivo studies due to its potential toxicity.

Future Directions

The potential applications of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% are still being explored. Future research may focus on further elucidating the mechanism of action of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% and exploring its potential therapeutic applications. Additionally, further studies may be conducted to investigate the potential toxicity of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% and to develop methods for its safe and effective use in in vivo studies. Lastly, further research may focus on developing new synthetic methods for the synthesis of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% and its derivatives.

Synthesis Methods

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by the reaction of 4-fluorobenzaldehyde and 3-trifluoromethylphenylacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

4-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-8-2-3-9(13(20)21)10(6-8)7-1-4-12(16)11(5-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWVBOXKFYVBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691848
Record name 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261966-62-4
Record name 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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